22-Tricosenoic acid is a 23-carbon omega-unsaturated very long-chain fatty acid (VLCFA) characterized by a terminal double bond and a carboxylic acid headgroup [1]. In industrial and advanced research procurement, it is primarily sourced as a premium amphiphilic building block for Langmuir-Blodgett (LB) film deposition, nanolithography, and surface functionalization [2]. The molecule's high degree of linearity allows it to form highly ordered, close-packed monolayers at the air-water interface, while the terminal vinyl group provides a reactive site for cross-linking, metathesis, and polymerization [1]. Consequently, it serves as a critical precursor for ultra-thin dielectric spacers, negative electron-beam resists, and precisely engineered plasmonic microcavities where exact nanometer-scale thickness control is mandatory [2].
Substituting 22-tricosenoic acid with more common fatty acids fundamentally compromises thin-film integrity and reactivity [1]. If a buyer selects an internal unsaturated fatty acid (such as oleic or elaidic acid), the mid-chain double bond introduces severe steric hindrance, expanding the surface-pressure-area isotherm and preventing the formation of a compact, stable Langmuir-Blodgett monolayer [1]. Conversely, substituting with a fully saturated analog like tricosanoic or stearic acid yields a stable film but completely eliminates the terminal polymerizable site, rendering the material useless as a negative electron-beam resist or cross-linkable spacer [2]. 22-Tricosenoic acid uniquely minimizes packing disruption while retaining terminal reactivity, making it irreplaceable for applications requiring both high crystalline order and post-deposition cross-linking [1].
The position of the double bond strictly dictates the structural viability of the resulting LB film [1]. Internal alkenes like oleic acid (Z-configuration) or elaidic acid (E-configuration) cause significant disruption to the hydrocarbon chain linearity, leading to highly expanded surface-pressure-area isotherms and poor deposition characteristics [1]. In contrast, 22-tricosenoic acid localizes the structural disruption to the chain terminus. When compressed to a surface pressure of 30 mN/m [2], it forms a highly compact and ordered two-dimensional solid that deposits rapidly and uniformly onto substrates, maintaining a regular sublattice that internal alkenes cannot achieve[1].
| Evidence Dimension | Monolayer packing and deposition capability |
| Target Compound Data | Forms compact, rapid-depositing monolayers at 30 mN/m surface pressure. |
| Comparator Or Baseline | Oleic acid / Elaidic acid (internal alkenes) |
| Quantified Difference | Internal alkenes produce highly expanded isotherms and fail to deposit as stable multilayers, whereas 22-tricosenoic acid maintains dense packing and successful Y-type deposition. |
| Conditions | Langmuir-Blodgett trough compression at the air-water interface. |
Buyers fabricating precise dielectric layers or sensors must use the terminal alkene to ensure the film does not collapse or form defective domains during transfer.
In high-resolution electron-beam lithography, ultra-thin resists are required to minimize electron scattering [2]. Fully saturated fatty acid salts (e.g., cadmium arachidate) function only as positive resists because they undergo chain scission under e-beam exposure [2]. 22-Tricosenoic acid, however, acts as a highly effective negative resist [2]. Upon electron beam exposure, the terminal double bonds undergo selective polymerization, cross-linking the molecules into an insoluble network[1]. While vinyl polymerizations typically suffer from volume contraction, the pre-organized crystalline domain of the 22-tricosenoic acid LB film allows for controlled chain growth, yielding a robust, cross-linked resist layer that withstands subsequent development processes [1].
| Evidence Dimension | Resist polarity and cross-linking mechanism |
| Target Compound Data | Polymerizes to form a stable negative resist network. |
| Comparator Or Baseline | Saturated fatty acid salts (e.g., arachidates) |
| Quantified Difference | Saturated analogs act as positive resists (degrading under exposure), whereas 22-tricosenoic acid cross-links to form a durable negative resist. |
| Conditions | Electron-beam exposure of ultra-thin LB multilayers. |
Essential for semiconductor and nanofabrication procurement where high-resolution, ultra-thin negative resists are required to overcome scattering limits.
For tuning Localized Surface Plasmon Resonances (LSPR) and Förster resonance energy transfer (FRET) microcavities, spacer layers must possess exact thicknesses and stable optical properties [1]. Traditional spin-coated polymers like PMMA suffer from thickness variations and meniscus effects at the ultra-thin nanoscale. 22-Tricosenoic acid LB multilayers provide exact, layer-by-layer thickness control [2]. Studies demonstrate that 22-tricosenoic acid films can be built up to 340 nm with a highly consistent refractive index (n = 1.53) [2] and an anisotropic relative permittivity (epsilon = 2.49 perpendicular to the molecular axis) [1]. This allows for the precise observation of oscillatory LSPR behavior with a periodicity of approximately 190 nm, a level of optical tuning unachievable with bulk spin-coating[2].
| Evidence Dimension | Thickness control and optical stability |
| Target Compound Data | Exact layer-by-layer thickness control up to 340 nm with n = 1.53. |
| Comparator Or Baseline | Spin-coated PMMA or similar bulk dielectrics |
| Quantified Difference | LB deposition of 22-tricosenoic acid eliminates the nanoscale thickness variations inherent to spin-coating, enabling precise 190 nm LSPR periodicity tuning. |
| Conditions | Deposition over Au nanodisks/nanoholes for long-range refractive index sensing. |
Procuring this compound allows optics and photonics researchers to construct flawless microcavities and spacer layers with atomic-level thickness predictability.
Selected for electron-beam lithography workflows where standard thick resists fail due to electron scattering, utilizing its terminal double bond for precise cross-linking [1].
Used as a highly controlled dielectric spacer material to separate donor-acceptor layers or coat gold nanostructures, enabling precise tuning of Förster energy transfer and refractive index sensing[2].
Procured as a starting material for synthesizing omega-(1,3-butadiynyl) substituted alkanoic acids and other complex amphiphiles via cross-metathesis or click chemistry [3].
Irritant